molecular formula C15H15NOS B2478114 (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone CAS No. 436093-41-3

(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone

Cat. No. B2478114
M. Wt: 257.35
InChI Key: BWHNGJOLVNWJSU-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene . These types of compounds are often used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of these types of compounds typically includes a cyclopenta[b]thiophene core with various functional groups attached .


Physical And Chemical Properties Analysis

For the similar compound 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester, it has a molecular weight of 211.28, a melting point of 90-94 °C, a predicted boiling point of 386.8±42.0 °C, and a density of 1.2079 (rough estimate) .

Scientific Research Applications

Synthesis and Spectral Characterization

Shahana and Yardily (2020) synthesized and characterized novel compounds, including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, which are structurally similar to the chemical . These compounds were characterized using various spectroscopic methods and their structural optimization was carried out using density functional theory calculations. This research contributes to understanding the structural and vibrational properties of such compounds, which can be vital for further pharmaceutical or material science applications (Shahana & Yardily, 2020).

Antimicrobial and Catalytic Activity

Aslan et al. (2017) presented the synthesis of a new Schiff base and its complexes, including derivatives structurally related to the specified compound. These were evaluated for their antimicrobial properties against various bacterial strains and also studied for their catalytic activity in Suzuki–Miyaura cross-coupling reaction. This study demonstrates the potential use of such compounds in antimicrobial applications and catalysis (Aslan, Akkoç, Kökbudak, & Aydın, 2017).

Synthesis, Crystal Structures, and DFT Calculations

Kaur et al. (2015) synthesized two Schiff base derivatives of a compound similar to the one and characterized them through NMR, X-ray diffraction, and DFT calculations. These findings are significant for understanding the crystal structures and electronic properties of such compounds, which may have implications in material science or pharmaceutical research (Kaur, Jasinski, Anderson, Yathirajan, & Byrappa, 2015).

Spectroscopic Properties and Theoretical Study

Al-Ansari (2016) investigated the spectroscopic properties of compounds similar to the one of interest in various solvents. This study combined experimental and theoretical methods to understand the electronic properties of these compounds, providing insights that are valuable for the development of optoelectronic materials or sensors (Al-Ansari, 2016).

Molecular Structure Analysis

Lakshminarayana et al. (2009) synthesized and characterized a compound structurally related to the specified chemical, focusing on its crystal and molecular structure. This analysis contributes to the field of crystallography and may provide foundational information for the design of new materials or pharmaceuticals (Lakshminarayana, Prasad, Venu, Manuprasad, Sridhar, & Shashikanth, 2009).

Safety And Hazards

The similar compound 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound would likely depend on its intended use. Given the structural similarities to other pharmaceutical compounds, it could potentially be used in the development of new drugs .

properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-9-5-7-10(8-6-9)14(17)13-11-3-2-4-12(11)18-15(13)16/h5-8H,2-4,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHNGJOLVNWJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone

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